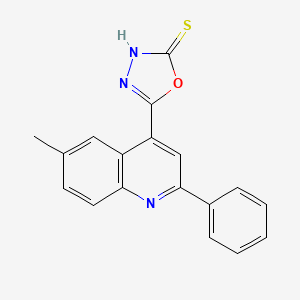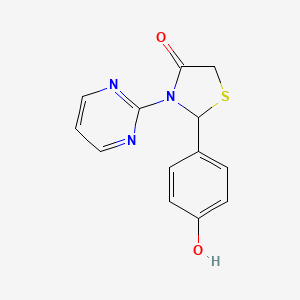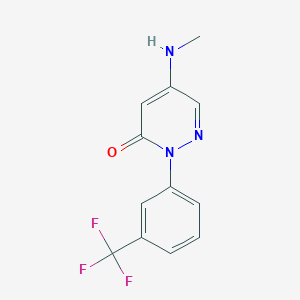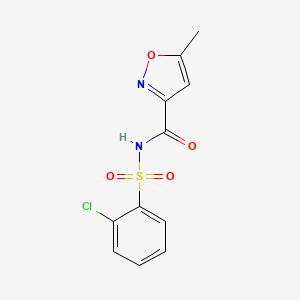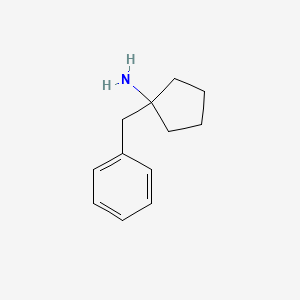
Cyclopentanamine, 1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzylcyclopentan-1-amine: is an organic compound with the molecular formula C12H17N It consists of a cyclopentane ring substituted with a benzyl group and an amine group at the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 1-benzylcyclopentan-1-amine is through the reductive amination of cyclopentanone with benzylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Leuckart Reaction: Another method involves the Leuckart reaction, where cyclopentanone is reacted with formamide and benzylamine under heating conditions to yield the desired amine.
Industrial Production Methods: Industrial production of 1-benzylcyclopentan-1-amine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-benzylcyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. For example, acylation with acyl chlorides can produce amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, alkylated amines.
Applications De Recherche Scientifique
Chemistry: 1-benzylcyclopentan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may serve as a model compound for investigating amine metabolism and interactions with enzymes.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The amine group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, 1-benzylcyclopentan-1-amine can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various chemical processes and product formulations.
Mécanisme D'action
The mechanism of action of 1-benzylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparaison Avec Des Composés Similaires
Cyclopentylamine: Similar structure but lacks the benzyl group, leading to different reactivity and applications.
Benzylamine: Contains the benzyl group but lacks the cyclopentane ring, resulting in different chemical properties.
Cyclopentylmethylamine: Similar to 1-benzylcyclopentan-1-amine but with a methyl group instead of a benzyl group.
Uniqueness: 1-benzylcyclopentan-1-amine is unique due to the presence of both the cyclopentane ring and the benzyl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
19165-95-8 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-benzylcyclopentan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 |
Clé InChI |
URKHBZBSRIUODL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






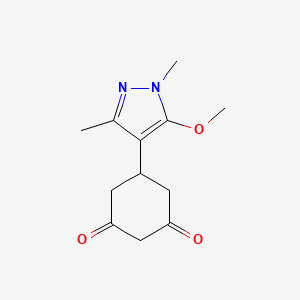
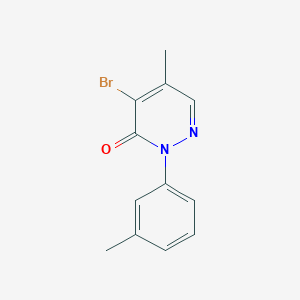

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
